molecular formula C12H10BrNO2 B1331039 4-bromo-N-(furan-2-ylmethyl)benzamide CAS No. 312587-75-0

4-bromo-N-(furan-2-ylmethyl)benzamide

Cat. No. B1331039
M. Wt: 280.12 g/mol
InChI Key: BFFZHBHYXIHNKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to 4-bromo-N-(furan-2-ylmethyl)benzamide, was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding an excellent 94% yield. This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a series of analogues with moderate to good yields ranging from 43% to 83% . Another related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine with a high yield of 92% . These methods demonstrate the feasibility of synthesizing bromo-substituted benzamide derivatives with furan moieties through efficient and high-yielding reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which shares the bromophenyl and furamide components with 4-bromo-N-(furan-2-ylmethyl)benzamide, was determined to have furan and benzene rings inclined at an angle of 12.6° . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was solved, revealing a strong intramolecular hydrogen bond . These studies provide insights into the conformational preferences and intramolecular interactions that may be present in 4-bromo-N-(furan-2-ylmethyl)benzamide.

Chemical Reactions Analysis

The reactivity of furan-containing compounds has been explored in various chemical reactions. For example, 2-substituted benzo[b]furans were synthesized through a photochemical reaction involving the formation of aryl-C and C-O bonds . Additionally, 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole underwent electrophilic substitution reactions, with substituents entering exclusively at the 5-position of the furan ring . These studies suggest that the furan moiety in 4-bromo-N-(furan-2-ylmethyl)benzamide could potentially undergo similar electrophilic substitution reactions, given the presence of an activated furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzamide derivatives have been characterized using various techniques. For instance, the crystal structure and physicochemical properties of 2-bromo-N-(2,4-difluorobenzyl)benzamide were investigated, revealing the presence of N-H...O hydrogen bonds and C-Br...π intermolecular interactions . These findings are relevant to understanding the supramolecular assembly and potential intermolecular interactions that 4-bromo-N-(furan-2-ylmethyl)benzamide may exhibit.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods

    Research has shown efficient methods for synthesizing compounds related to 4-bromo-N-(furan-2-ylmethyl)benzamide. A study by Gill et al. (2008) describes a convenient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans, which are structurally related to the compound . This process utilizes palladium-mediated couplings and nucleophilic substitutions to produce a range of substituted benzo[b]furans (Gill, Grobelny, Chaplin, & Flynn, 2008).

  • Structural Characterization

    The research by Cheng De-ju (2014, 2015) focuses on the synthesis and structural characterization of N-piperidine benzamides, a category that includes compounds like 4-bromo-N-(furan-2-ylmethyl)benzamide. These studies provide insight into the synthesis process and the bioactivities of these compounds, adding to the understanding of their chemical properties (Cheng De-ju, 2014); (Cheng De-ju, 2015).

  • Antimicrobial Properties

    A study conducted by В. М. Цялковский et al. (2005) investigates the antimicrobial activity of compounds similar to 4-bromo-N-(furan-2-ylmethyl)benzamide. Their research indicates that certain synthesized compounds exhibit antimicrobial properties, suggesting potential applications in this area (В. М. Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).

  • Metal Complex Formation

    Binzet et al. (2009) explored the formation of metal complexes with derivatives of 4-bromo-N-(furan-2-ylmethyl)benzamide. Their study shows how these compounds can bind with metals like Ni(II) and Cu(II), offering insights into their potential applications in coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).

  • Photochemical Synthesis Routes

    Protti, Fagnoni, and Albini (2012) demonstrated a photochemical method to synthesize 2-substituted benzo[b]furans, related to 4-bromo-N-(furan-2-ylmethyl)benzamide. This study highlights an environmentally convenient approach for synthesizing these compounds (Protti, Fagnoni, & Albini, 2012).

Safety And Hazards

“4-bromo-N-(furan-2-ylmethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZHBHYXIHNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350159
Record name 4-Bromo-N-[(furan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(furan-2-ylmethyl)benzamide

CAS RN

312587-75-0
Record name 4-Bromo-N-(2-furanylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312587-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[(furan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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